molecular formula C12H8N2O4 B160749 1,4-Diacetoxy-2,3-dicyanobenzene CAS No. 83619-73-2

1,4-Diacetoxy-2,3-dicyanobenzene

Cat. No.: B160749
CAS No.: 83619-73-2
M. Wt: 244.2 g/mol
InChI Key: VXDCGBVAZDYTFK-UHFFFAOYSA-N
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Description

1,4-Diacetoxy-2,3-dicyanobenzene is a chemical compound known for its use as a cell-permeable fluorescent probe. It is particularly valuable in scientific research for monitoring intracellular pH levels. The compound crosses cell membranes and is cleaved by cytosolic esterases to form the fluorescent pH indicator 2,3-dicyano-hydroquinone .

Mechanism of Action

Target of Action

The primary target of 1,4-Diacetoxy-2,3-dicyanobenzene is cytosolic esterases . These enzymes are found in the cytoplasm of cells and play a crucial role in the hydrolysis of esters into an acid and alcohol .

Mode of Action

This compound is a cell-permeable fluorescent probe . It crosses the cell membrane and is cleaved by cytosolic esterases to the fluorescent pH indicator 2,3-dicyano-hydroquinone (DCH) . This transformation allows the compound to be used as a monitor for intracellular pH .

Biochemical Pathways

The compound’s interaction with cytosolic esterases leads to the formation of 2,3-dicyano-hydroquinone (DCH), a fluorescent pH indicator . This process allows the monitoring of intracellular pH, providing insights into the biochemical pathways related to pH regulation within the cell .

Pharmacokinetics

It is known that the compound can rapidly cross cell membranes , suggesting it has good cell permeability. Its transformation into DCH by cytosolic esterases indicates that it undergoes metabolism within the cell .

Result of Action

The cleavage of this compound by cytosolic esterases results in the formation of the fluorescent pH indicator 2,3-dicyano-hydroquinone (DCH) . This allows the monitoring of intracellular pH, providing valuable information about the cellular environment .

Action Environment

The action of this compound is influenced by the presence of cytosolic esterases and the ability of the compound to cross cell membranes . Environmental factors that could potentially influence the action of the compound include the concentration of esterases in the cell and the integrity of the cell membrane.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diacetoxy-2,3-dicyanobenzene can be synthesized through the acetylation of 2,3-dicyano-1,4-hydroquinone. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroquinone .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,4-Diacetoxy-2,3-dicyanobenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Diacetoxy-2,3-dicyanobenzene is widely used in scientific research, particularly in the following areas:

Properties

IUPAC Name

(4-acetyloxy-2,3-dicyanophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c1-7(15)17-11-3-4-12(18-8(2)16)10(6-14)9(11)5-13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDCGBVAZDYTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C(=C(C=C1)OC(=O)C)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30232458
Record name 1,4-Diacetoxy-2,3-dicyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83619-73-2
Record name 1,4-Diacetoxy-2,3-dicyanobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083619732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Diacetoxy-2,3-dicyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does ADB enable intracellular pH measurement?

A1: ADB itself is not fluorescent, but it readily enters cells and is rapidly hydrolyzed by intracellular esterases to 2,3-dicyano-hydroquinone (DCH). DCH is a pH-sensitive fluorophore. [, , , , , , ] This means its fluorescence intensity changes depending on the surrounding pH. By measuring these changes with techniques like flow cytometry, researchers can infer the intracellular pH. [, , , , , , ]

Q2: Are there any challenges in using ADB for pH measurement?

A2: Yes, some factors need careful consideration. First, the hydrolysis of ADB produces a transient fluorescent intermediate, which could lead to inaccurate pH readings if not accounted for. [] Second, achieving stable pH measurements requires sufficient incubation time for ADB to be fully hydrolyzed, and this can vary depending on cell type and esterase activity. [, ] Finally, while ADB is generally non-toxic, high concentrations combined with UV laser exposure during flow cytometry can be detrimental to cells. []

Q3: Can ADB be used to study cellular responses to stress?

A3: Absolutely. Researchers have successfully employed ADB to investigate intracellular pH changes in response to heat stress. Studies on Chinese hamster ovary (CHO) cells demonstrate that heat shock can trigger distinct pH fluctuations, and these dynamics can be influenced by factors like extracellular pH and the presence of sensitizing agents like procaine. [, , , ]

Q4: How does ADB contribute to understanding drug effects on cells?

A4: ADB, in conjunction with flow cytometry, allows for multiparametric analysis of drug-treated cells. [, ] For instance, by measuring intracellular pH and esterase activity, researchers can gain insights into the metabolic state of leukemia cells exposed to various cytostatic drugs. [] This approach offers a more comprehensive view of drug action beyond simply assessing cell death.

Q5: Beyond cell lines, does ADB hold potential for clinical applications?

A5: While more research is needed, preliminary findings suggest ADB could be valuable for monitoring patients in intensive care. Studies indicate that flow cytometric analysis of neutrophil function, including intracellular pH measured by ADB, could serve as an early indicator of organ failure in sepsis or trauma patients. []

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